2-Chloro-5-(3-methylthiophenyl)nicotinic acid
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Overview
Description
2-Chloro-5-(3-methylthiophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the second position and a 3-methylthiophenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs palladium as a catalyst and boron reagents to facilitate the coupling of the 3-methylthiophenyl group with the nicotinic acid derivative .
Another approach involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds, followed by substitution reactions to introduce the 3-methylthiophenyl group . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure high yields.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted nicotinic acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-(3-methylthiophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
3-Methylthiophenyl derivatives: Compounds with similar structural features but different substitution patterns on the thiophene ring.
Uniqueness
2-Chloro-5-(3-methylthiophenyl)nicotinic acid is unique due to the specific positioning of the chlorine atom and the 3-methylthiophenyl group, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-5-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-18-10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVUPSJIGIGPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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